molecular formula C12H14N2O B8420901 1-(4-Hydroxymethylphenylamino)-cyclobutanecarbonitrile

1-(4-Hydroxymethylphenylamino)-cyclobutanecarbonitrile

Cat. No. B8420901
M. Wt: 202.25 g/mol
InChI Key: LKMMLAFRPNDDPN-UHFFFAOYSA-N
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Patent
US08658681B2

Procedure details

Trimethylsilyl cyanide (0.66 ml, 5 mmol) was added dropwise to a mixture of 4-aminobenzoic acid (0.492 g, 4 mmol) and cyclobutanone (0.35 g, 5 mmol) in dichloromethane (10 ml). The reaction mixture was stirred at room temperature for 6 h and then concentrated under vacuum to obtain a brown liquid which was subjected to chromatography (dichloromethane) to yield 36a (0.677 g, 3.36 mmol, 84%) as a brown solid.
Quantity
0.66 mL
Type
reactant
Reaction Step One
Quantity
0.492 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
84%

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[N:6])(C)C.[NH2:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=O)=[CH:10][CH:9]=1.[C:17]1(=O)[CH2:20][CH2:19][CH2:18]1>ClCCl>[OH:14][CH2:12][C:11]1[CH:10]=[CH:9][C:8]([NH:7][C:17]2([C:5]#[N:6])[CH2:20][CH2:19][CH2:18]2)=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
0.66 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
0.492 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Name
Quantity
0.35 g
Type
reactant
Smiles
C1(CCC1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain a brown liquid which

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OCC1=CC=C(C=C1)NC1(CCC1)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.36 mmol
AMOUNT: MASS 0.677 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.